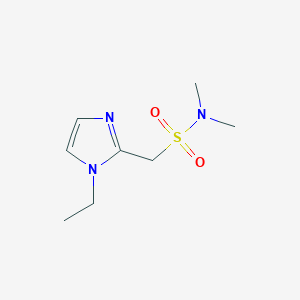
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N,N-dimethylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of solvents like dimethylformamide or acetonitrile.
化学反应分析
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1-methyl-1H-imidazol-2-yl)-ethanol
- 1-(1H-imidazol-2-yl)ethanone
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C8H15N3O2S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
1-(1-ethylimidazol-2-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-11-6-5-9-8(11)7-14(12,13)10(2)3/h5-6H,4,7H2,1-3H3 |
InChI 键 |
PLVUCZBHIPNFMQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1CS(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


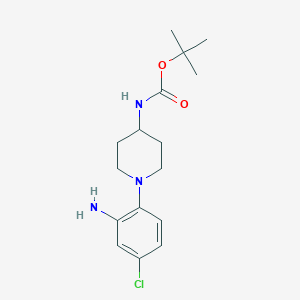
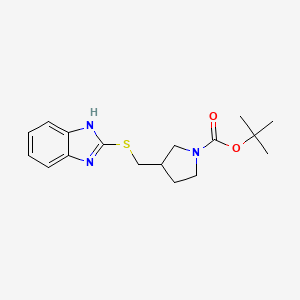
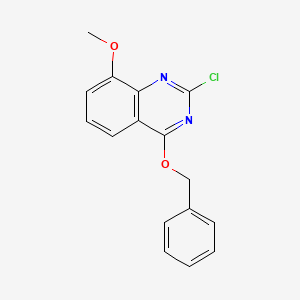

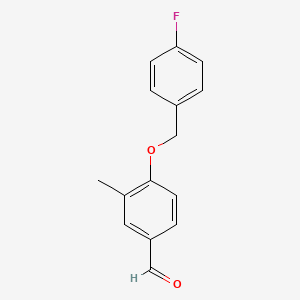
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
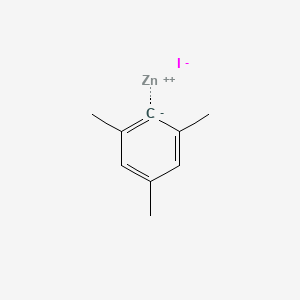
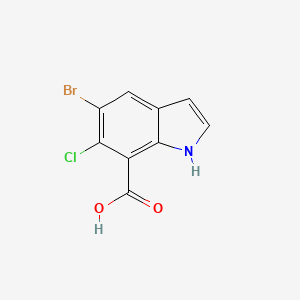
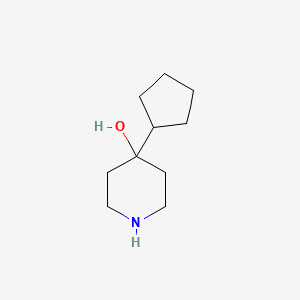
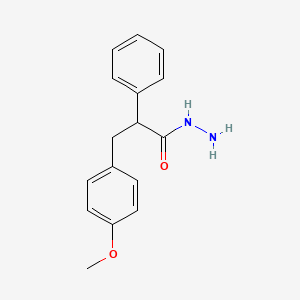
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
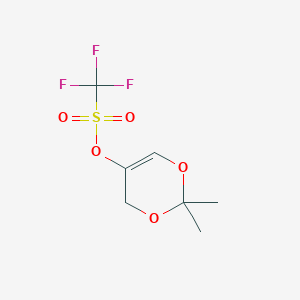
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
